molecular formula C17H14O7 B157566 4',5,7-Trihydroxy-3,6-dimethoxyflavone CAS No. 22697-65-0

4',5,7-Trihydroxy-3,6-dimethoxyflavone

Cat. No. B157566
CAS RN: 22697-65-0
M. Wt: 330.29 g/mol
InChI Key: DDNPCXHBFYJXBJ-UHFFFAOYSA-N
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Description

4',5,7-Trihydroxy-3,6-dimethoxyflavone is a flavone derivative, a class of polyphenolic compounds known for their diverse biological activities. Flavones are characterized by their 15-carbon skeleton, consisting of two benzene rings (A and B) linked through a heterocyclic pyran ring (C). This compound, in particular, has hydroxyl groups at the 4', 5, and 7 positions and methoxy groups at the 3 and 6 positions of the flavone backbone.

Synthesis Analysis

The synthesis of related flavone derivatives has been described in several studies. For instance, the synthesis of 3,4',5-trihydroxy-3',6,7-trimethoxyflavone involved the acid-catalyzed isomerization of a tetramethoxychalcone, followed by oxidation and demethylation steps . Another study reported the synthesis of various trihydroxy-methoxyflavones through selective O-alkylation and dealkylation processes . A concise synthesis route for dihydroflavonol derivatives, which are structurally similar to flavones, was also described using selective protection and deprotection steps .

Molecular Structure Analysis

The molecular structure of flavones is crucial for their biological activity. The positions of the hydroxyl and methoxy groups significantly influence the compound's reactivity and interaction with biological targets. The structure of 4',5,7-trihydroxy-3,6-dimethoxyflavone suggests potential antioxidant properties due to the presence of multiple hydroxyl groups, which can donate hydrogen atoms to free radicals .

Chemical Reactions Analysis

Flavones can undergo various chemical reactions, including O-alkylation, dealkylation, and oxidative cyclization. The selective cleavage of methoxyl groups to reveal hydroxyl groups is a common reaction in the synthesis of hydroxylated flavones . The oxidative cyclization of chalcones is another key reaction in the formation of the flavone structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of flavones are influenced by their functional groups. Hydroxyl groups increase the hydrophilicity of the molecule, while methoxy groups can increase lipophilicity. These properties affect the solubility, melting point, and overall reactivity of the compound. For example, the melting point of 3,4',5-trihydroxy-3',6,7-trimethoxyflavone was reported to be 213-214°C . The presence of hydroxyl groups also contributes to the antioxidant capacity of flavones, as demonstrated by the IC50 values for DPPH and ABTS scavenging assays for a similar compound .

Relevant Case Studies

The biological activities of flavones have been extensively studied. For instance, 4',5,6-trihydroxy-3',7-dimethoxyflavone from Vicoa indica DC exhibited significant anti-inflammatory and analgesic properties in various models . Another study highlighted the antioxidant, antiepileptic, and anticholinergic properties of 4',5,7-trihydroxy-3,6-dimethoxyflavone, indicating its potential as a natural phenolic compound with therapeutic applications .

Scientific Research Applications

Antiangiogenic Activity

  • Scientific Field : Oncology
  • Application Summary : Tricin, a form of 4’,5,7-Trihydroxy-3’,5’-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro . Angiogenesis, the formation of new blood vessels from pre-existing vessels, is a central step in sustained tumor growth and metastasis .
  • Methods of Application : The study involved testing tricin’s effects on the proliferation, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs). It also tested the angiogenesis of the chorioallantoic membrane from growing chick embryos .
  • Results : Tricin effectively suppressed the proliferation as well as VEGF-induced invasion and tube formation of HUVECs at subtoxic doses. Furthermore, tricin significantly inhibited the angiogenesis of the chorioallantoic membrane from growing chick embryos without showing cytotoxicity .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : 4′,5,7-Trihydroxy-3′-prenylflavanone, a derivative of 4’,5,7-Trihydroxy-3,6-dimethoxyflavone, was synthesized and tested for antibacterial effects .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not available in the search results .

Anti-Influenza Virus Activity

  • Scientific Field : Virology
  • Application Summary : Tricin, a form of 4’,5,7-Trihydroxy-3’,5’-dimethoxyflavone, has been studied for its anti-influenza virus activity .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not available in the search results .

Nutraceutical

  • Scientific Field : Nutrition Science
  • Application Summary : Tricin, a form of 4’,5,7-Trihydroxy-3’,5’-dimethoxyflavone, is considered a potential multifunctional nutraceutical . Nutraceuticals are foods or food products that provide health and medical benefits, including the prevention and treatment of diseases .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not available in the search results .

Metabolomics

  • Scientific Field : Metabolomics
  • Application Summary : 4’,5,7-Trihydroxy-3,6-dimethoxyflavone is used in metabolomics studies . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not available in the search results .

Weed Control

  • Scientific Field : Agriculture
  • Application Summary : A derivative of 4’,5,7-Trihydroxy-3,6-dimethoxyflavone has been used to effectively stop the growth of certain weeds in rice fields, such as garnyardgrass, cyperus iria linn, and cyperus difformis linn . This application can improve rice yield and promote sustainable development of agriculture .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not available in the search results .

Antioxidant Activity

  • Scientific Field : Pharmacology
  • Application Summary : A study suggests that 5-TDMF, a derivative of 4’,5,7-Trihydroxy-3,6-dimethoxyflavone, possesses potent free radical scavenging activity both in vitro and ex vivo . It also reduces nitric oxide and pro-inflammatory cytokine production .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the search results .
  • Results : The results or outcomes obtained, including any quantitative data or statistical analyses, were not available in the search results .

Future Directions

The future directions of 4’,5,7-Trihydroxy-3,6-dimethoxyflavone research could involve further exploration of its antiangiogenic potential and its application in anticancer therapy by targeting tumor angiogenesis .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-16-10(19)7-11-12(13(16)20)14(21)17(23-2)15(24-11)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNPCXHBFYJXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177221
Record name 4',5,7-Trihydroxy-3,6-dimethoxyflavone
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Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4',5,7-Trihydroxy-3,6-dimethoxyflavone

CAS RN

22697-65-0
Record name 6-Hydroxykaempferol 3,6-dimethyl ether
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Record name 4',5,7-Trihydroxy-3,6-dimethoxyflavone
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Record name 22697-65-0
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Record name 4',5,7-Trihydroxy-3,6-dimethoxyflavone
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Record name 4',5,7-TRIHYDROXY-3,6-DIMETHOXYFLAVONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
L Durmaz - Toxin reviews, 2019 - Taylor & Francis
Abstract In this work, the antioxidant properties of 4′, 5, 7-trihydroxy-3, 6-dimethoxyflavone using several bioanalytical assays is investigated in vitro. These methods are Cu 2+-Cu+ …
Number of citations: 4 www.tandfonline.com
H Rosler, AE Star, TJ Mabry - Phytochemistry, 1971 - Elsevier
NEW 6-METHOXYFLAVONOLS FROM CENTAUREA JACEA and structure determination of 4’,5,7-trihydroxy-3,6-dimethoxy- flavone (Ia) and i Page 1 450 PHYTOCHEMICAL …
Number of citations: 36 www.sciencedirect.com
TA Geissman, R Mukherjee, KY Sim - Phytochemistry, 1967 - Elsevier
Helichrysum viscosum var. bracteatumDC. has been found to contain 4′,5,7-trihydroxy-3′,6-dimethoxyflavone, 4′,5-dihydroxy-6,7-dimethoxyflavone (cirsimaritin), naringenin, …
Number of citations: 23 www.sciencedirect.com
MA Jeong, KW Lee, DOY YOON… - Annals of the New York …, 2007 - Wiley Online Library
Elevated levels of cyclooxygenase‐2 (COX‐2) and matrix metalloproteinases (MMPs) are frequently found in various types of cancerous and transformed cells, with recent studies …
Number of citations: 84 nyaspubs.onlinelibrary.wiley.com
MINJ KIM, DOHEE KIM, KW Lee… - Annals of the New …, 2007 - Wiley Online Library
Extracts of Artemisia plants possess anti‐inflammatory and antioxidative activities. Eupatilin (5,7‐dihydroxy‐3′,4′,6‐tri‐methoxy‐flavone), a pharmacologically active flavone derived …
Number of citations: 81 nyaspubs.onlinelibrary.wiley.com
MM Konopleva, LP Smirnova, VT Glyzin… - Chemistry of Natural …, 1979 - Springer
A new acylated flavone glycoside has been isolated for the first time from the herb marsh cudweed, and for it the structure of 6″-caffeyl-7-β-D-glucopyranosyloxy-4′,5-dihydroxy-3′,6…
Number of citations: 4 link.springer.com
HG Lee, KA Yu, WK Oh, TW Baeg, HC Oh… - Journal of …, 2005 - Elsevier
Jaceosidin (4′,5,7-trihydroxy-3′,6-dimethoxyflavone) was isolated from Artemisia argyi as a putative oncogene inhibitor. Jaceosidin inhibited binding between oncoprotein E6 of the …
Number of citations: 115 www.sciencedirect.com
L Abu-Niaaj, I Katampe - Pharmacognosy Journal, 2018 - phcogj.com
Background: Artemisia monosperma (Delile) is a green aromatic shrub that grows widely in the deserts of Middle East, Africa and China. This plant is commonly used in folk medicine as …
Number of citations: 9 www.phcogj.com
S Benferdjallah, S Seghir, H Dendougui… - 2017 - dspace.univ-ouargla.dz
Flavonoids are natural products found as biochemical constituents of plants. Because of their potential therapeutic significance, the number of identified flavonoids is increasing rapidly …
Number of citations: 2 dspace.univ-ouargla.dz
N Żurek, K Pycia, A Pawłowska, IT Kapusta - Antioxidants, 2022 - mdpi.com
Pollen is one of the major by-products of the walnut tree, yet it is poorly investigated. Thus, the aim of this study was to investigate the total phenolics, flavonoids, antioxidant, anticancer …
Number of citations: 8 www.mdpi.com

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